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Compound of Interest

Compound Name: FG 7142

Cat. No.: B1662930

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the differential effects of acute
and chronic administration of FG 7142, a [3-carboline partial inverse agonist of the
benzodiazepine receptor, in rats. The information is intended to guide researchers in designing
and interpreting experiments involving this anxiogenic and proconvulsant compound.

Introduction

FG 7142 (N-methyl-3-carboline-3-carboxamide) is a widely studied pharmacological tool used
to induce anxiety-like states and seizures in animal models.[1] Its mechanism of action involves
binding to the benzodiazepine allosteric site on the GABA-A receptor, where it acts as a partial
inverse agonist, thereby reducing GABAergic neurotransmission.[2][3] Understanding the
distinct consequences of acute versus chronic exposure to FG 7142 is crucial for elucidating
the neurobiological underpinnings of anxiety and seizure disorders, as well as for the
development of novel therapeutic agents.

Data Presentation: Quantitative Effects of FG 7142
Administration in Rats

The following tables summarize the key quantitative findings from studies investigating the
acute and chronic effects of FG 7142 in rats.
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Table 1: Behavioral Effects
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BENCHE

Behavioral
Test

Administration

Dose

Species

Key Findings

Seizure
Threshold

Acute

10-40 mg/kg

Mice

Lowered seizure
threshold to
pentylenetetrazol
(PTZ).[4]

Chronic

15 mg/kg, i.p.,
twice daily for 10
days

Rats

Initially
proconvulsant,
became a full
convulsant, with
30% of animals
showing
myoclonic
seizures by day
3 and 80% by
day 8.[5]

Chronic

40 mg/kg, once
daily for 12 days

Mice

Initially
proconvulsant,
subsequently
produced
generalized
seizures in an
average of 60%

of animals.[4]

Anxiety-Related

15 mg/kg, i.p.,

Enhanced
sensitivity to

punishment in

i Chronic twice a day for Rats the conflict test
Behavior
10 days at 4 and 15 days
after the last
treatment.[6]
Acute 1,4,8mg/kg, i.p. Male Wistar Rats Increased

immobile sniffing,
rearing, head

dipping, and
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edge sniffing;
reduced

grooming and
walking in the

hole board test.

[71[8]
Decreased
aggressive
behavior, with
) ) 2.5,5.0,10.0 compensating
Social Behavior Acute Male Rats ] ]
mg/kg increases in
approaching and
avoiding
behaviors.[9]
Inhibited
locomotor
Locomotor ] Post-weanling exploration to a
o Acute 15 mg/kg, i.p. o )
Activity and Adult Rats similar degree in
both age groups.
[10]
Marginally
declined
2.5,5.0,10.0 _
Acute Male Rats locomotion and
mg/kg )
increased
immobility.[9]

Table 2: Neurochemical and Receptor Binding Effects
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Parameter Administration Dose Brain Region Key Findings
) A decrease in the
GABA-A 15 mg/kg, i.p., )
) ) ) Cerebral Cortex density of low-
Receptor Chronic twice daily for 10 o
] and Cerebellum affinity GABA
Function days
receptors.[5]
Time-dependent
Dopamine ] increase in
Acute 25 mg/kg, i.p. Prefrontal Cortex )
Release dopamine
release.[11]
No alteration in
Acute 25 mg/kg, i.p. Striatum dopamine
release.[11]
Increased
number of [3-
B-Adrenoceptor ) o - adrenoceptors 9
o Single Injection Not specified Cerebral Cortex
Binding days after a
single injection.
[12]
No significant
difference in -
adrenoceptor
Repeated - o
o ] Not specified Cerebral Cortex binding
Administration
compared to
vehicle-injected
animals.[12]
o2-Adrenoceptor
Binding & Single and -
i Not specified Cerebral Cortex No changes.[12]
Noradrenaline Repeated
Levels
o Basolateral
Cholecystokinin
] Amygdala and Increased CCK
(CCK) mRNA Acute 10 mg/kg, i.p.
CA3 of MRNA levels.[13]
Levels

Hippocampus
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Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of
FG 7142 in rats.

Drug Preparation and Administration

e Compound: FG 7142 (N-methyl-3-carboline-3-carboxamide)

e Vehicle: A common vehicle for FG 7142 is a suspension in sterile saline containing a few
drops of Tween 80 to aid solubility. The exact vehicle composition should be consistent
across all experimental groups, including controls.

e Acute Administration:
o Dosage: Doses typically range from 1 mg/kg to 40 mg/kg.[4][7][8]
o Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[10][11]

o Procedure: Rats are briefly restrained, and the injection is administered into the lower
abdominal quadrant.

e Chronic Administration:

o Dosage Regimen: A typical regimen involves twice-daily i.p. injections of 15 mg/kg for 10
consecutive days.[5][6] Another reported protocol is a single daily i.p. injection of 40 mg/kg
for 12 days.[4]

o Procedure: Injections are administered at consistent times each day to maintain regular
drug exposure.

Behavioral Testing

» Objective: To determine the effect of FG 7142 on seizure susceptibility.
e Method:

o Administer FG 7142 or vehicle.
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o At a predetermined time post-injection, infuse a convulsant agent such as
pentylenetetrazol (PTZ) intravenously at a constant rate.

o Observe the animal for the onset of myoclonic jerks and generalized tonic-clonic seizures.

o The dose of PTZ required to elicit these endpoints is the measure of seizure threshold. A
lower dose indicates a proconvulsant effect.

o Objective: To assess anxiety-like behavior.

o Apparatus: A plus-shaped maze raised above the floor, with two open arms and two
enclosed arms.

e Procedure:

Administer FG 7142 or vehicle.

[e]

[e]

Place the rat in the center of the maze, facing an open arm.

o

Allow the rat to explore the maze for a set period (e.g., 5 minutes).

[¢]

Record the time spent in and the number of entries into the open and closed arms.

[¢]

Anxiogenic compounds typically decrease the time spent in and entries into the open
arms.

o Objective: To measure the response to a punishing stimulus.[6]

e Apparatus: An operant chamber with a lever and a water dispenser.

e Procedure:

o Water-deprived rats are trained to press a lever for a water reward.

o During the testing phase, lever presses are intermittently paired with a mild foot shock (the
punishing stimulus).

o Administer FG 7142 or vehicle.
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o Measure the number of lever presses during punished and unpunished periods.

o Anxiogenic compounds suppress responding during the punished periods.
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Caption: Mechanism of action of FG 7142 at the GABA-A receptor.

Experimental Workflow for Acute vs. Chronic
Administration
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Acute Administration Protocol | | Chronic Administration Protocol

Repeated FG 7142
or Vehicle Injections
(e.g., 10-12 days)

Single FG 7142
or Vehicle Injection

Washout Period
(e.g., 4-15 days)

Waiting Period

(e.g., 15-30 min)

Behavioral/Neurochemical
Testing

Behavioral/Neurochemical
Testing

Data Analysis Data Analysis

FG 7142 Administration

Single Dose Agle Dose Single Dose epeated Doses
Acute EffgCts \ Chronic Effects

Sensitization to
Convulsant Effects
~

1 AN
1 AN .
N, Underlying

[ ~,
B leztbm ~\ Mechanism
N

Anxiogenic Behavior Proconvulsant Effect Locomotor Inhibition

~

<
GABA Receptor
Down-regulation

Long-lasting
Pro-conflict State

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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